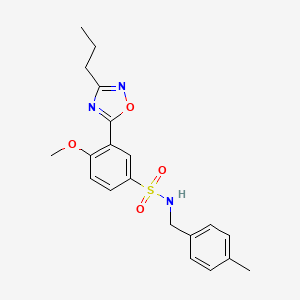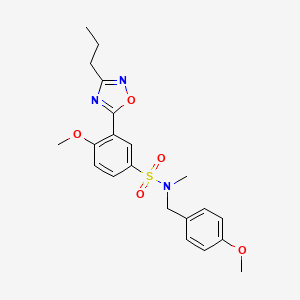
N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPO-1 and is known for its ability to selectively block the rapid delayed rectifier potassium current (IKr) in the heart.
作用机制
DPO-1 selectively blocks the rapid delayed rectifier potassium current (N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide) by binding to the pore-forming subunit of the N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide channel. This binding prevents the flow of potassium ions through the channel, which prolongs the action potential duration and refractory period.
Biochemical and Physiological Effects:
DPO-1 has been shown to have a number of biochemical and physiological effects. It has been shown to prolong the action potential duration and refractory period, which can be beneficial in the treatment of certain types of arrhythmias. It has also been shown to reduce the incidence of ventricular fibrillation and sudden cardiac death in animal models.
实验室实验的优点和局限性
One of the advantages of using DPO-1 in lab experiments is its selectivity for the rapid delayed rectifier potassium current (N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide). This selectivity allows researchers to study the effects of blocking N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide on cardiac function without affecting other ion channels. However, one of the limitations of using DPO-1 is its potential toxicity. DPO-1 has been shown to have toxic effects on other ion channels, such as the hERG channel, which is responsible for repolarization of the cardiac action potential in other tissues.
未来方向
There are a number of future directions for research on DPO-1. One area of research is the development of more selective N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide blockers that do not have toxic effects on other ion channels. Another area of research is the use of DPO-1 in combination with other drugs for the treatment of cardiac arrhythmias. Additionally, there is potential for the use of DPO-1 in the treatment of other diseases, such as cancer and neurological disorders, due to its ability to block potassium channels.
合成方法
The synthesis of DPO-1 involves the reaction of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl chloride with 3,4-dimethylaniline in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain DPO-1 in its pure form.
科学研究应用
DPO-1 has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias. It has been shown to selectively block the rapid delayed rectifier potassium current (N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide) in the heart, which is responsible for repolarization of the cardiac action potential. By blocking N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide, DPO-1 prolongs the action potential duration and refractory period, which can be beneficial in the treatment of certain types of arrhythmias.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-6-15(10-13(12)2)20-16(23)7-8-17-21-18(22-24-17)14-4-3-9-19-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQMBZUDVTHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7687376.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)
![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)


